molecular formula C30H46ClN5O4S B12372435 (S,R,S)-AHPC-C7-amine (hydrochloride)

(S,R,S)-AHPC-C7-amine (hydrochloride)

Cat. No.: B12372435
M. Wt: 608.2 g/mol
InChI Key: RMNLYSBBFGSMFL-QVRKWNSCSA-N
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Description

(S,R,S)-AHPC-C7-amine hydrochloride is a chemically synthesized E3 ubiquitin ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) development. It combines the von Hippel-Lindau (VHL)-targeting ligand VH032 with a C7 alkyl chain linker terminated by an amine group, which facilitates conjugation to target-binding warheads . This compound enables the recruitment of the VHL E3 ligase complex to specific proteins of interest, promoting their ubiquitination and subsequent degradation via the proteasome. Its hydrochloride salt form enhances aqueous solubility, making it suitable for biological applications .

Properties

Molecular Formula

C30H46ClN5O4S

Molecular Weight

608.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H45N5O4S.ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1

InChI Key

RMNLYSBBFGSMFL-QVRKWNSCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C7-amine (hydrochloride) involves multiple steps, starting from the appropriate chiral precursorsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C7-amine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C7-amine (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is crucial in cellular responses to oxygen levels .

Comparison with Similar Compounds

Key Observations :

  • Linker Length : Longer alkyl chains (e.g., C7) may improve cell permeability and target engagement but reduce solubility compared to shorter chains (e.g., C3) .
  • Salt Form: Dihydrochloride salts (e.g., (S,R,S)-AHPC-C3-NH2) offer higher solubility than mono-hydrochloride forms, critical for in vitro assays .

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